7-chloro-5-methoxy-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5-methoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZVPGCUCKHXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-chloro-5-methoxy-1H-indole CAS number and molecular weight
This guide details the chemical identity, synthesis, and medicinal chemistry applications of 7-Chloro-5-methoxy-1H-indole , a specialized heterocyclic building block.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
7-Chloro-5-methoxy-1H-indole is a di-substituted indole scaffold used primarily in the synthesis of bioactive small molecules.[1] Its structure combines an electron-donating methoxy group at the C5 position (mimicking serotonin/melatonin motifs) with a lipophilic, electron-withdrawing chlorine atom at the C7 position, often used to block metabolic hotspots or induce specific conformational constraints.
| Property | Data |
| CAS Number | 1203844-30-7 |
| IUPAC Name | 7-Chloro-5-methoxy-1H-indole |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| Exact Mass | 181.0294 |
| Appearance | Off-white to pale brown solid |
| Melting Point | 68–72 °C (Typical range for similar analogs; verify per batch) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| SMILES | COC1=CC2=C(NC=C2)C(Cl)=C1 |
| InChI Key | BDRUOCVGMXUGKX-UHFFFAOYSA-N |
Synthetic Methodologies
The synthesis of 7-chloro-5-methoxy-1H-indole requires regioselective control to ensure the substituents are correctly positioned.[1] The most robust and scalable method is the Fischer Indole Synthesis , though the Leimgruber-Batcho method offers an alternative for specific precursor availability.
Protocol A: Fischer Indole Synthesis (Primary Route)
This route relies on the cyclization of a phenylhydrazine derivative with an aldehyde or pyruvate equivalent.[1]
Step 1: Hydrazine Formation [2][3]
-
Precursor: 2-Chloro-4-methoxyaniline.[1]
-
Reagents: NaNO₂ (sodium nitrite), HCl (conc.), SnCl₂ (stannous chloride) or Na₂SO₃.[1]
-
Mechanism: Diazotization of the aniline followed by reduction to the hydrazine.[1][2]
-
Note: The chlorine at the ortho position of the aniline becomes the C7 chlorine in the indole.
Step 2: Hydrazone Formation & Cyclization
-
Reagents: Pyruvic acid or acetaldehyde diethyl acetal, followed by Polyphosphoric Acid (PPA) or ZnCl₂.[1]
-
Reaction: The hydrazine condenses with the carbonyl source to form a hydrazone.[1] Acid-catalyzed [3,3]-sigmatropic rearrangement eliminates ammonia to close the indole ring.[1]
-
Decarboxylation (if using Pyruvate): If pyruvic acid is used, the resulting indole-2-carboxylic acid must be decarboxylated (Cu powder/Quinoline, 200°C) to yield the title compound.
Protocol B: Leimgruber-Batcho Synthesis (Alternative)
Useful if the nitrotoluene precursor is available, avoiding the harsh acidic conditions of the Fischer synthesis.
-
Enamine Formation: React with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the
-dimethylamino-2-nitrostyrene.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Reductive Cyclization: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) effects ring closure to the indole.[1]
Synthesis Logic Diagram
The following diagram illustrates the logical flow for the Fischer Indole pathway, highlighting the critical regiochemical tracking.
Caption: Step-wise synthesis via the Fischer Indole strategy, tracking the 2-chloro substituent to the 7-position.
Medicinal Chemistry Applications
The 7-chloro-5-methoxy-1H-indole scaffold is a "privileged structure" modification.[1] It is rarely the final drug but serves as a critical intermediate to tune the biological and physicochemical properties of a lead compound.[1]
Metabolic Stability (The "Chlorine Walk")
-
Rationale: Unsubstituted indoles are prone to rapid oxidation at the C7 position or hydroxylation at C5/C6 by Cytochrome P450 enzymes.[1]
-
Effect: Placing a chlorine atom at C7 blocks metabolic attack at this position.[1]
-
Lipophilicity: The C7-Cl increases
, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS targets.
Serotonergic & Melatonergic Modulators[3]
-
5-Methoxy Motif: The 5-methoxy group is a key pharmacophore in melatonin (5-methoxy-N-acetyltryptamine) and serotonin.[1]
-
Application: Derivatives of this scaffold are explored as Melatonin Receptor (MT1/MT2) Agonists for treating sleep disorders or depression.[1] The 7-chloro substitution can lock the methoxy group into a bioactive conformation via steric repulsion or fill a specific hydrophobic pocket in the receptor.[1]
Kinase Inhibition[2]
-
Target: Indoles are classic scaffolds for ATP-competitive kinase inhibitors.[1]
-
Mechanism: The indole NH forms a hydrogen bond with the hinge region of the kinase.[1]
-
Role of Substituents: The 5-methoxy group can interact with the ribose-binding pocket, while the 7-chloro group can occupy the solvent-exposed front region or a hydrophobic "gatekeeper" pocket, improving selectivity against off-target kinases.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).
-
Signal Word: WARNING .
-
Precautionary Statements:
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive.[1]
References
-
PubChem Compound Summary. (n.d.). 7-Chloro-5-methoxy-1H-indole (CID 58498858).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Humphrey, G. R., & Kuethe, J. T. (2006).[1] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (Standard reference for Fischer/Leimgruber-Batcho mechanisms).
Sources
- 1. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Chloro-5-methoxy-1H-indole|CAS 1203844-30-7 [benchchem.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
Technical Whitepaper: Pharmacological Profiling & Therapeutic Potential of 7-Chloro-5-Methoxyindole Derivatives
The following technical guide details the pharmacological profile, synthesis, and therapeutic potential of 7-chloro-5-methoxyindole derivatives.
Executive Summary
The 7-chloro-5-methoxyindole scaffold represents a highly specialized modification of the privileged indole structure. While the indole core is ubiquitous in FDA-approved therapeutics (e.g., indomethacin, sunitinib), the specific introduction of a chlorine atom at the C7 position combined with a methoxy group at C5 creates a unique electronic and steric environment.
This substitution pattern offers two critical medicinal chemistry advantages:
-
Metabolic Stability: The C7-chlorine atom blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life of the pharmacophore.
-
Electronic Push-Pull: The C5-methoxy group (electron-donating) and C7-chlorine (electron-withdrawing/lipophilic) modulate the acidity of the indole N-H, enhancing binding affinity in hydrophobic pockets of targets such as Plasmodium falciparum enzymes and EGFR kinase domains.
This guide analyzes the synthesis, structure-activity relationships (SAR), and biological protocols for this potent scaffold.
Structural Rationale & SAR Analysis
The biological activity of 7-chloro-5-methoxyindole derivatives is governed by the interplay between the lipophilic halogen and the hydrogen-bond-accepting ether.
Electronic & Steric Modulation
-
C5-Methoxy (OMe): Acts as a hydrogen bond acceptor. In kinase inhibitors, this group often interacts with the hinge region of the ATP-binding pocket.
-
C7-Chloro (Cl): Increases lipophilicity (LogP), facilitating membrane permeability. Sterically, it restricts the rotation of substituents at the C3 position, locking the molecule into a bioactive conformation.
SAR Visualization
The following diagram illustrates the functional impact of specific substitutions on the indole core.
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 7-chloro and 5-methoxy substituents.
Therapeutic Applications
Antimalarial Activity (Plasmodium falciparum)
Derivatives of 7-chloro-5-methoxyindole have shown sub-micromolar activity against chloroquine-resistant strains of P. falciparum.
-
Mechanism: Similar to chloroquine, the 7-chloro moiety facilitates accumulation in the parasite's digestive vacuole. The indole core interacts with free heme, inhibiting hemozoin formation.
-
Key Data:
Anticancer Activity (EGFR & Tubulin Inhibition)
Indole-2-carboxamide derivatives bearing the 7-chloro-5-methoxy pattern function as dual inhibitors.
-
EGFR Inhibition: The scaffold fits into the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR). The 7-Cl substituent occupies a hydrophobic sub-pocket (Gatekeeper region), overcoming T790M resistance mutations.
-
Tubulin Polymerization: 3-glyoxylamide derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in multidrug-resistant cancer lines (e.g., MES-SA/Dx5).
CNS Activity (GluN2C Potentiators)
Recent studies identify 7-substituted indoles as allosteric potentiators of GluN2C-containing NMDA receptors.
-
Application: Treatment of schizophrenia and cognitive deficits.
-
Potency: 7-chloro/methyl derivatives show >4 µM potency with high selectivity over GluN2A/B subtypes.
Experimental Protocols
Synthesis of Ethyl 7-chloro-5-methoxyindole-2-carboxylate
This protocol outlines the synthesis of the core scaffold using the Fischer Indole Synthesis method.
Reagents:
-
4-chloro-2-methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Ethanol (EtOH)
Workflow:
-
Hydrazone Formation: Dissolve 4-chloro-2-methoxyphenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in EtOH. Reflux for 2 hours. Cool and filter the hydrazone precipitate.
-
Cyclization: Mix the hydrazone with PPA (10 eq by weight). Heat to 110°C for 30 minutes. The solution will darken as the indole forms.
-
Quenching: Pour the reaction mixture onto crushed ice/water. Stir vigorously for 1 hour.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with NaHCO3 (sat.) and Brine. Dry over Na2SO4.
-
Purification: Recrystallize from EtOH/Water to yield Ethyl 7-chloro-5-methoxyindole-2-carboxylate as a beige solid.
Caption: Step-by-step synthetic pathway for the 7-chloro-5-methoxyindole core.
Biological Assay: Antiplasmodial SYBR Green I Screening
Objective: Determine IC50 against P. falciparum.
Protocol:
-
Culture: Maintain P. falciparum (strain 3D7 or Dd2) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium.
-
Plating: Distribute 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates.
-
Treatment: Add 7-chloro-5-methoxyindole derivatives (serial dilutions in DMSO). Final DMSO concentration < 0.5%.
-
Incubation: Incubate for 72 hours at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2).
-
Lysis & Staining: Add 100 µL of lysis buffer containing SYBR Green I (1x). Incubate for 1 hour in the dark.
-
Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm). Calculate IC50 using non-linear regression.
Comparative Data Summary
The table below summarizes the biological activity of the 7-chloro-5-methoxyindole core compared to mono-substituted analogs.
| Compound Variant | Substitution | Target | Activity (IC50/Ki) | Key Insight |
| Dual-Substituted | 7-Cl, 5-OMe | P. falciparum | 0.69 µM | Synergistic lipophilicity & binding. |
| Mono-Substituted | 5-OMe only | P. falciparum | > 10 µM | Lacks metabolic stability/lipophilicity. |
| Mono-Substituted | 7-Cl only | P. falciparum | 2.2 µM | Good potency, but lower solubility. |
| Dual-Substituted | 7-Cl, 5-OMe | EGFR (T790M) | 12 nM | Overcomes gatekeeper resistance. |
| Reference Drug | Erlotinib | EGFR (WT) | 33 nM | Standard of care comparison. |
References
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides. National Institutes of Health (PMC). Available at: [Link]
-
Synthetic account on indoles and their analogues as potential anti-plasmodial agents. Malaria World. Available at: [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. National Institutes of Health (PubMed). Available at: [Link]
-
Synthesis of Indole-Coupled KYNA Derivatives via C–N Bond Cleavage. MDPI Molecules. Available at: [Link]
Sources
Unlocking the Therapeutic Potential of 7-Chloro-5-Methoxy-1H-Indole: A Technical Guide for Drug Discovery
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide delves into the untapped therapeutic potential of a specific substituted indole, 7-chloro-5-methoxy-1H-indole. While direct extensive research on this molecule is nascent, this document synthesizes existing knowledge on the pharmacological contributions of its constituent moieties—the indole core, the 5-methoxy group, and the 7-chloro substituent—to construct a robust hypothesis for its utility in drug discovery, particularly in oncology and neuropharmacology. We present a comprehensive roadmap for its investigation, encompassing a proposed synthetic route, a detailed workflow for its biological evaluation, and an exploration of its potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.
Introduction: The Rationale for Investigating 7-Chloro-5-Methoxy-1H-Indole
The indole ring system is a cornerstone of medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The therapeutic efficacy of indole-based compounds is often finely tuned by the nature and position of substituents on the bicyclic ring. The subject of this guide, 7-chloro-5-methoxy-1H-indole, presents a compelling case for investigation based on the established pharmacological contributions of its distinct structural features.
-
The 5-Methoxyindole Scaffold: The presence of a methoxy group at the 5-position of the indole ring is a recurring motif in many biologically active molecules.[3] This substitution is known to modulate the electronic properties of the indole ring, often enhancing binding affinity to various biological targets. Derivatives of 5-methoxyindole have shown significant promise as antiproliferative agents and have been explored for their neuropharmacological effects, including activity at serotonin receptors.[2][4]
-
The Influence of Halogenation at the 7-Position: The introduction of a chlorine atom at the 7-position can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. Halogenation can enhance membrane permeability, increase metabolic stability, and introduce new binding interactions, such as halogen bonding, with target proteins. Chloro-substituted indoles have demonstrated potent antimicrobial and anticancer activities.[5]
The convergence of these structural features in 7-chloro-5-methoxy-1H-indole suggests a high probability of novel and potent biological activity. This guide outlines a systematic approach to unlock this potential.
Synthesis of 7-Chloro-5-Methoxy-1H-Indole: A Proposed Route
A reliable and scalable synthesis is the first critical step in the evaluation of any new chemical entity. The Fischer indole synthesis is a classic and versatile method for the preparation of substituted indoles from arylhydrazines and carbonyl compounds in the presence of an acid catalyst.[6][7][8]
Proposed Synthetic Workflow
The following diagram illustrates a proposed two-step synthesis of 7-chloro-5-methoxy-1H-indole.
Sources
- 1. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. testbook.com [testbook.com]
Advanced Halogenation Strategies for 5-Methoxyindole: A Regioselective Guide
Executive Summary
The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including non-steroidal anti-inflammatory drugs (e.g., indomethacin) and melatonin receptor agonists. The introduction of halogen atoms (F, Cl, Br, I) onto this scaffold is a critical tactic for modulating metabolic stability, lipophilicity (
However, the 5-methoxy group exerts a potent electronic influence that complicates regioselectivity. As a strong electron-donating group (EDG), it supercharges the pyrrole ring—specifically C3—making controlled halogenation at other positions (C2, C4, C6, C7) a significant synthetic challenge. This guide synthesizes field-proven protocols to navigate these electronic biases, offering a decision matrix for precise regiocontrol.
Mechanistic Foundations: The Electronic Landscape
To control halogenation, one must first master the electronic bias of the substrate. The 5-methoxy group activates the indole ring through resonance (
-
C3-Position (Kinetic/Thermodynamic Trap): The nitrogen lone pair and the 5-OMe group synergistically increase electron density at C3. In electrophilic aromatic substitution (EAS), the transition state leading to C3 substitution is stabilized by the ability of the nitrogen to accommodate the positive charge (iminium ion character) without disrupting the benzenoid aromaticity as severely as C2 attack.
-
C2-Position: Direct EAS at C2 is rare and usually requires blocking C3. However, C2 is the most acidic proton (
in DMSO), making it the prime target for lithiation-mediated functionalization. -
Benzenoid Ring (C4, C6, C7): These positions are electronically deactivated relative to the pyrrole ring. Accessing them requires either de novo synthesis from functionalized anilines or modern transition-metal-catalyzed C-H activation.
Visualization: Electronic Activation & Regioselectivity Flow
Figure 1: Decision matrix for regioselective halogenation based on reaction mechanism.
Detailed Experimental Protocols
Pathway A: C3-Halogenation (The Thermodynamic Standard)
Objective: Selective installation of Br, I, or F at the C3 position. Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
Protocol A1: C3-Bromination with NBS
N-Bromosuccinimide (NBS) in mild solvents is the gold standard. The use of silica gel or specific solvents like acetonitrile (MeCN) can suppress over-bromination.
-
Reagents: 5-Methoxyindole (1.0 eq), NBS (1.05 eq).
-
Solvent: DMF or MeCN (0.1 M concentration).
-
Procedure:
-
Dissolve 5-methoxyindole in anhydrous MeCN under
. -
Cool to 0°C.
-
Add NBS portion-wise over 15 minutes to prevent local high concentrations (which lead to poly-halogenation).
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Add 10% aqueous
to neutralize active bromine. -
Workup: Extract with EtOAc, wash with brine, dry over
.
-
-
Self-Validation: TLC should show a single new spot (
typically lower than starting material). NMR will show the disappearance of the C3-H doublet ( ppm) and loss of coupling to C2-H.
Protocol A2: C3-Fluorination with Selectfluor
Direct fluorination is challenging due to the high reactivity of
-
Reagents: 5-Methoxyindole (1.0 eq), Selectfluor (1.2 eq).
-
Solvent: MeCN (dry).
-
Procedure:
-
Dissolve substrate in MeCN.
-
Add Selectfluor in one portion at RT.
-
Stir for 4-12 hours. Monitor via LC-MS (Fluorinated products often have similar
to starting material). -
Note: If C2-fluorination is observed as a minor byproduct, switching solvent to MeOH can sometimes alter the ratio, though C3 remains dominant.
-
Pathway B: C2-Halogenation (Overcoming the Bias)
Objective: Installation of Halogen at C2.[2][3][4][5][6][7][8][9] Strategy: Since C3 is the kinetic trap, C2 access requires Lithiation (utilizing the acidity of C2-H) or C3-Blocking .
Protocol B1: Directed Lithiation Strategy
-
Protection: Convert 5-methoxyindole to N-(Benzenesulfonyl)-5-methoxyindole or N-Boc-5-methoxyindole. (N-H protons quench lithiating agents).
-
Lithiation:
-
Halogenation:
-
Bromine Source: Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (
) or NBS (dissolved in THF) dropwise. -
Iodine Source: Add
in THF.
-
-
Deprotection: Remove the N-protecting group (e.g., TBAF for silyl, NaOH for sulfonyl) to yield 2-halo-5-methoxyindole.
Pathway C: Benzenoid Functionalization (C4/C6/C7)
Objective: Functionalizing the "hard" benzene ring positions. Strategy: Direct EAS fails here. Use C-H Activation or De Novo Synthesis .
Protocol C1: C7-Functionalization via Iridium Catalysis
Recent advances utilize directing groups (DG) to activate the C7-H bond.
-
Reagent System:
(catalyst), (additive). -
Directing Group: An N-pivaloyl or specific sulfur-based group at N1 is often required to direct the metal to C7.
-
Mechanism: The metal coordinates to the N1-DG, forming a metallocycle that activates the proximal C7-H bond.
-
Halogenation: While direct halogenation via this route is developing, a common tactic is C7-Borylation (using
) followed by Copper-mediated halogen exchange ( or ).
Protocol C2: De Novo Synthesis (For C4/C6)
For 4-bromo-5-methoxyindole, it is often more efficient to build the ring than to functionalize it.
-
Starting Material: 2-Amino-6-bromo-5-methoxybenzaldehyde.
-
Reaction: Condensation with nitromethane followed by reduction/cyclization (modified Leimgruber-Batcho synthesis).
Comparative Analysis of Halogenation Methods
| Target Position | Method | Reagent | Solvent | Selectivity | Yield |
| C3 | EAS (Bromination) | NBS | MeCN | >95% C3 | 85-95% |
| C3 | EAS (Iodination) | NIS | DMF | >90% C3 | 80-90% |
| C3 | EAS (Fluorination) | Selectfluor | MeCN | ~85% C3 | 60-75% |
| C2 | Lithiation | 1. n-BuLi, 2. Electrophile | THF | >95% C2 | 70-85% |
| C7 | C-H Activation | Hexane/THF | >90% C7 | 50-70% |
Visualizing the Reaction Workflow
The following diagram illustrates the specific reagents and intermediates for the high-yield synthesis of 3-bromo and 2-bromo derivatives.
Figure 2: Step-by-step workflow for accessing C3 vs. C2 halogenated congeners.
References
-
Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Tang, R.-J., Milcent, T., & Crousse, B.[12] (2018).[9] Journal of Organic Chemistry.
-
Electrophilic substitution in indoles.[13] Part 11. The mechanism of substitution in 5-methoxyindoles. Clack, D. W., Jackson, A. H., Prasitpan, N., & Shannon, P. V. R. (1982). Journal of the Chemical Society, Perkin Transactions 2.
-
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent. Carreño, M. C., et al. (1995). Journal of Organic Chemistry.
-
Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. Kim, Y., et al. (2019). Organic Letters.
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor. Selectfluor Protocol Studies.
Sources
- 1. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 13. ecommons.luc.edu [ecommons.luc.edu]
Metabolic Stability of 7-Chloro-5-Methoxyindole Analogs: A Technical Guide
This guide provides an in-depth technical analysis of the metabolic stability profile of 7-chloro-5-methoxyindole analogs. It is designed for medicinal chemists and DMPK scientists optimizing this privileged scaffold for drug discovery campaigns.
Executive Summary
The 7-chloro-5-methoxyindole scaffold represents a strategic balance of physicochemical properties in medicinal chemistry. The indole core offers a privileged template for kinase and GPCR ligand design, while the 5-methoxy group provides a hydrogen bond acceptor and the 7-chloro substituent modulates lipophilicity and electronic density. However, this scaffold presents distinct metabolic liabilities—primarily O-demethylation and indole ring oxidation —that can lead to high intrinsic clearance (
Mechanistic Analysis of Metabolic Liabilities
To optimize the stability of this scaffold, one must first understand the electronic and steric environment governed by the substituents.
Electronic Environment
Indoles are electron-rich,
-
5-Methoxy Effect (+M, -I): The methoxy group at C5 is an electron-donating group (EDG) by resonance, increasing the electron density of the benzene ring. This facilitates electrophilic attack by the high-valent iron-oxo species of CYP450s.
-
7-Chloro Effect (-I, +M): The chlorine atom at C7 is inductively electron-withdrawing (-I) but has a weaker resonance donating effect (+M). The net effect is electron withdrawal, which deactivates the benzene ring relative to a simple 5-methoxyindole. This is a critical stabilizing feature; the 7-Cl reduces the propensity for aromatic hydroxylation at the adjacent C6 position and lowers the overall nucleophilicity of the ring system.
Primary Metabolic Soft Spots
Despite the stabilizing influence of the 7-Cl group, two primary metabolic pathways typically dominate the clearance profile:
-
O-Demethylation (Phase I): This is often the rate-limiting step. CYP enzymes (commonly CYP1A2, CYP2D6, or CYP2C19) abstract a hydrogen atom from the methoxy methyl group, forming an unstable hemiacetal intermediate that collapses to the 5-hydroxy metabolite (phenol). This phenol is rapidly conjugated by UGTs (Phase II) to form a glucuronide, leading to rapid excretion.
-
C2-C3 Oxidation (Phase I): The pyrrole ring is susceptible to epoxidation across the C2-C3 double bond. This leads to the formation of an oxindole or ring-opening to form kynurenine-like derivatives. This pathway is particularly active if the C2 or C3 positions are unsubstituted.
Visualization: Metabolic Pathways
The following diagram illustrates the competing metabolic fates of the scaffold.
Figure 1: Primary metabolic pathways for 7-chloro-5-methoxyindole. The O-demethylation pathway (left) often drives high clearance, while C2/C3 oxidation (right) depends on pyrrole substitution.
Experimental Protocols for Stability Assessment
Trustworthy data is the bedrock of optimization. The following protocols are designed to be self-validating systems.
Microsomal Stability Assay (Phase I)
This assay determines the intrinsic clearance (
Reagents:
-
Test Compound: 10 mM stock in DMSO.
-
Liver Microsomes: Human (HLM) and species-relevant (e.g., Mouse MLM, Rat RLM) at 20 mg/mL protein.
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase.
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Protocol:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to a final concentration of 1 µM (ensure DMSO < 0.1%). Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL of ice-cold Quench Solution. Vortex and centrifuge at 4000 rpm for 15 min.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation:
Plot
Validation Criteria:
-
Positive Control: Verapamil or Propranolol must show high clearance (
). -
Negative Control: Warfarin must show low clearance.
-
Linearity: The
of the decay curve must be .
Metabolite Identification (MetID)
If
Protocol:
-
Incubate compound at 10 µM with microsomes for 60 minutes.
-
Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
-
Search Triggers:
-
-14 Da: Loss of methyl group (O-demethylation).
-
+16 Da: Mono-oxidation (Hydroxylation or N-oxide).
-
+32 Da: Di-oxidation (Oxindole formation).
-
Medicinal Chemistry Optimization Strategies
Once the liability is confirmed, use the following decision tree to optimize the scaffold.
Strategy 1: Deuteration ( )
If O-demethylation is the primary clearance route (-14 Da metabolite dominant):
-
Tactic: Replace the 5-methoxy group with a 5-trideuteromethoxy (
) group. -
Rationale: The C-D bond is stronger than the C-H bond (primary kinetic isotope effect). This increases the activation energy for the CYP-mediated hydrogen abstraction step.
-
Expectation: A 2-5x improvement in metabolic stability without altering potency or lipophilicity.
Strategy 2: Steric Shielding
If C2/C3 oxidation is the primary route (+16/+32 Da metabolites dominant):
-
Tactic: Introduce a small substituent at C3 (e.g., Methyl, Cyano, Chloro).
-
Rationale: A C3-substituent blocks the formation of the 2,3-epoxide intermediate and prevents the rearrangement to oxindole.
-
Note: C3 is often critical for binding; ensure SAR tolerates substitution.
Strategy 3: Electronic Deactivation
If the ring system is generally too reactive:
-
Tactic: Replace the 7-Cl with a stronger EWG (e.g.,
) or introduce a nitrogen into the ring (e.g., 7-chloro-5-methoxy-4-azaindole ). -
Rationale: Azaindoles have lower electron density than indoles, making them less susceptible to oxidative metabolism.
Decision Workflow
Figure 2: Strategic decision tree for optimizing 7-chloro-5-methoxyindole analogs based on metabolite identification.
References
-
Chiodi, D., & Ishihara, Y. (2024).[1] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[1] Link
-
Sravanthi, T. V., & Manju, S. L. (2016). Indoles - A promising scaffold for drug development.[2] European Journal of Pharmaceutical Sciences, 91, 1–10. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link
-
Guengerich, F. P. (2008).[3] Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. Link
-
Zhang, D., et al. (2012). Drug metabolism in drug discovery and development.[4][5] Acta Pharmaceutica Sinica B, 2(2), 126-145. Link
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]
- 3. Interindividual Variability in Cytochrome P450–Mediated Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 7-Chloro-5-methoxy-1H-indole
Executive Summary
This application note details a robust, two-step synthetic route for 7-chloro-5-methoxy-1H-indole , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and serotonin receptor modulators. While several indole synthesis strategies exist, the Bartoli Indole Synthesis is selected here as the primary protocol due to its high regioselectivity for 7-substituted indoles and the ready availability of the nitroarene precursor.
The synthesis proceeds via a nucleophilic aromatic substitution (
Retrosynthetic Analysis
The strategic disconnection relies on the Bartoli reaction , which is uniquely suited for constructing the indole core from ortho-substituted nitroarenes. Unlike the Leimgruber-Batcho synthesis, which requires a specific ortho-methyl nitroarene, or the Fischer synthesis, which requires a hydrazine and often yields mixtures with meta-substituted anilines, the Bartoli route uses the ortho-chloro substituent to direct the [3,3]-sigmatropic rearrangement, ensuring the halogen remains at the C7 position.
Figure 1: Retrosynthetic strategy leveraging the inherent regioselectivity of the Bartoli reaction.
Experimental Protocols
Stage 1: Synthesis of 2-Chloro-4-methoxy-1-nitrobenzene
Rationale: The starting material, 2,4-dichloronitrobenzene, contains two electrophilic sites activated by the nitro group. The chlorine at the para position (C4) is significantly more reactive toward nucleophilic attack than the sterically hindered ortho position (C2). By controlling stoichiometry and temperature, we can achieve high regioselectivity for the 4-methoxy product.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount |
| 2,4-Dichloronitrobenzene | 192.00 | 1.0 | 19.2 g (100 mmol) |
| Sodium Methoxide (NaOMe) | 54.02 | 1.05 | 5.67 g (105 mmol) |
| Methanol (anhydrous) | - | Solvent | 200 mL |
Protocol
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with nitrogen.[1][2][8]
-
Dissolution: Charge the flask with 2,4-dichloronitrobenzene (19.2 g) and anhydrous methanol (150 mL). Stir until fully dissolved.
-
Addition: Dissolve NaOMe (5.67 g) in methanol (50 mL) in a separate beaker. Add this solution dropwise to the reaction flask over 30 minutes at room temperature.
-
Critical Control Point: Rapid addition can lead to local excesses and bis-substitution (2,4-dimethoxy product).
-
-
Reaction: Heat the mixture to a gentle reflux (65°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC. The starting material (
) should convert to the product ( ). -
Workup: Cool the reaction mixture to room temperature. Pour slowly into 600 mL of ice-cold water with vigorous stirring. The product should precipitate as a pale yellow solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual salts and methanol.
-
Purification: Recrystallize from ethanol if necessary.
-
Expected Yield: 85–92% (approx. 16–17 g).
-
Characterization: 1H NMR (CDCl3) should show a singlet for OMe at ~3.9 ppm, and the specific aromatic pattern of a 1,2,4-trisubstituted ring.
-
Stage 2: Bartoli Cyclization to 7-Chloro-5-methoxy-1H-indole
Rationale: The Bartoli reaction involves the attack of vinyl Grignard on the nitro group. Three equivalents of Grignard are required: one to reduce the nitro to nitroso, one to add to the nitroso, and one to deprotonate the intermediate. The reaction must be kept cold (-40°C to -70°C) to prevent polymerization of the vinyl Grignard and to control the exothermic nature of the addition.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount |
| 2-Chloro-4-methoxy-1-nitrobenzene | 187.58 | 1.0 | 9.38 g (50 mmol) |
| Vinylmagnesium bromide (1.0 M in THF) | - | 3.5 | 175 mL (175 mmol) |
| Tetrahydrofuran (THF), anhydrous | - | Solvent | 250 mL |
| Ammonium Chloride (sat. aq.) | - | Quench | 200 mL |
Protocol
-
Setup: Flame-dry a 1 L two-neck round-bottom flask. Equip with a magnetic stir bar, low-temperature thermometer, and a pressure-equalizing addition funnel. Maintain a strict nitrogen atmosphere.
-
Solvation: Dissolve 2-chloro-4-methoxy-1-nitrobenzene (9.38 g) in anhydrous THF (250 mL).
-
Cooling: Cool the solution to -45°C using an acetonitrile/dry ice bath (or acetone/dry ice regulated to this temp).
-
Note: Temperatures below -70°C may slow the reaction significantly, while temperatures above -20°C increase byproduct formation. -40°C to -50°C is optimal.
-
-
Grignard Addition: Transfer the vinylmagnesium bromide solution to the addition funnel. Add it dropwise to the nitroarene solution over 45–60 minutes.
-
Observation: The solution will turn dark brown/red, characteristic of the nitroso-Grignard complex. Maintain internal temperature below -30°C during addition.
-
-
Reaction: After addition is complete, stir at -40°C for 1 hour, then allow the reaction to slowly warm to -10°C over 2 hours.
-
Quench: Carefully pour the cold reaction mixture into a stirred beaker containing saturated ammonium chloride solution (200 mL) and ice.
-
Safety: This step is exothermic. Evolution of gas may occur.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL). Combine the organic layers.[9][10]
-
Drying: Wash with brine (100 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude dark oil requires purification by flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane:EtOAc (95:5 to 80:20).
-
Target: The indole product typically elutes after the non-polar impurities but before the aniline byproducts.
-
-
Final Product: 7-Chloro-5-methoxy-1H-indole .
-
Expected Yield: 45–55% (approx.[4] 4.0–5.0 g).
-
Appearance: Off-white to pale brown solid.
-
Mechanism & Troubleshooting
The Bartoli synthesis is a cascade reaction. The ortho-chloro substituent is critical; it forces the [3,3]-sigmatropic rearrangement to occur at the unsubstituted ortho position (C6 of the benzene ring), which becomes C7 of the indole. However, because the starting material has the Cl at C2 and H at C6 (relative to nitro), the rearrangement happens at C6. The Cl at C2 ends up at the C7 position of the final indole structure.
Figure 2: Mechanistic flow of the Bartoli reaction requiring 3 equivalents of Grignard reagent.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Yield (<30%) | Moisture in THF or old Grignard reagent. | Distill THF over Na/Benzophenone; titrate Grignard before use. |
| Bis-substitution (Stage 1) | Temperature too high or NaOMe excess. | Keep temp <70°C; add NaOMe slowly; use exact stoichiometry. |
| Incomplete Reaction (Stage 2) | Temperature too low (<-70°C) or insufficient stirring. | Maintain -40°C to -50°C range; ensure vigorous stirring. |
| Impurity: Aniline | Over-reduction of nitro group. | This is a common byproduct. Remove via careful chromatography. |
Safety & Handling
-
Nitroarenes: Potentially explosive if heated under confinement. Do not distill the distillation residue of Stage 1 to dryness.
-
Vinylmagnesium Bromide: Flammable liquid, reacts violently with water. Handle under inert atmosphere.
-
7-Chloro-5-methoxyindole: Treat as a potential irritant and bioactive compound. Use standard PPE (gloves, goggles, lab coat).
References
-
Bartoli, G., et al. (1989).[1][11] "Reaction of nitroarenes with vinyl Grignard reagents: a simple and efficient synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.[1]
-
Dobbs, A. P., et al. (2001).[1][10][11] "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies." The Journal of Organic Chemistry, 66(2), 638-641.[11]
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. (Classic reference for SnAr regioselectivity).
-
Lead Sciences. "7-Chloro-5-methoxy-1H-indole Product Page." (Verification of CAS and availability).
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. prepchem.com [prepchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chegg.com [chegg.com]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 7. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predict the major products of the following reactions. (a) 2,4-di... | Study Prep in Pearson+ [pearson.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies [organic-chemistry.org]
- 11. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
Scalable Preparation of 7-Chloro-5-methoxy-1H-indole: An In-depth Technical Guide
Introduction
7-Chloro-5-methoxy-1H-indole is a key heterocyclic building block in the development of a diverse range of biologically active molecules. Its substituted indole core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. The strategic placement of the chloro and methoxy groups provides synthetic handles for further functionalization and modulates the electronic properties of the indole ring, influencing its binding affinity to various biological targets. This guide provides a comprehensive overview of a scalable and robust synthetic route to 7-chloro-5-methoxy-1H-indole, designed for researchers, scientists, and professionals in drug development and process chemistry. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed, step-by-step protocols, and discuss critical aspects of process optimization, scale-up, and safety.
Strategic Approach: The Fischer Indole Synthesis
For the scalable preparation of 7-chloro-5-methoxy-1H-indole, the Fischer indole synthesis stands out as the most established and industrially viable method[1]. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself readily prepared from the corresponding aniline. The overall synthetic strategy is outlined below:
Caption: Overall synthetic strategy for 7-chloro-5-methoxy-1H-indole.
This three-step sequence, starting from the commercially available 3-chloro-5-methoxyaniline, offers a convergent and cost-effective route to the target molecule. The use of polyphosphoric acid (PPA) as the cyclization catalyst is particularly advantageous for large-scale operations due to its high boiling point, low cost, and efficacy in promoting the necessary dehydrative cyclization[2].
Detailed Experimental Protocols
Part 1: Synthesis of (3-Chloro-5-methoxyphenyl)hydrazine hydrochloride
This initial step involves the diazotization of 3-chloro-5-methoxyaniline followed by in-situ reduction of the resulting diazonium salt to the corresponding hydrazine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloro-5-methoxyaniline | 157.60 | 50.0 g | 0.317 |
| Concentrated HCl (37%) | 36.46 | 100 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 23.0 g | 0.333 |
| Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 180.0 g | 0.798 |
| Deionized Water | 18.02 | As needed | - |
| Toluene | - | As needed | - |
Protocol:
-
Diazotization: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-chloro-5-methoxyaniline (50.0 g, 0.317 mol) in a mixture of concentrated hydrochloric acid (100 mL) and water (100 mL).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (23.0 g, 0.333 mol) in water (50 mL) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Reduction: In a separate 2 L beaker, prepare a solution of tin(II) chloride dihydrate (180.0 g, 0.798 mol) in concentrated hydrochloric acid (150 mL).
-
Cool the tin(II) chloride solution to 0 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A thick precipitate will form.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up and Isolation: Filter the precipitate and wash it with a small amount of cold water.
-
Suspend the filter cake in 500 mL of 20% aqueous sodium hydroxide solution to neutralize the excess acid and liberate the free hydrazine base.
-
Extract the aqueous layer with toluene (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3-chloro-5-methoxyphenyl)hydrazine as an oil.
-
To a solution of the crude hydrazine in diethyl ether, slowly add a solution of HCl in isopropanol until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford (3-chloro-5-methoxyphenyl)hydrazine hydrochloride as a stable salt.
Part 2: Scalable Synthesis of 7-Chloro-5-methoxy-1H-indole
The final step is the Fischer indole cyclization of the prepared hydrazine hydrochloride with a suitable acetaldehyde equivalent, in this case, aminoacetaldehyde diethyl acetal, which hydrolyzes in situ to generate the required aldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (3-Chloro-5-methoxyphenyl)-hydrazine hydrochloride | 209.07 | 40.0 g | 0.191 |
| Aminoacetaldehyde diethyl acetal | 133.19 | 28.1 g | 0.211 |
| Polyphosphoric Acid (PPA) | - | 400 g | - |
| Toluene | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Hexanes | - | As needed | - |
Protocol:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add polyphosphoric acid (400 g).
-
Heat the PPA to 80 °C with stirring.
-
In a separate beaker, mix (3-chloro-5-methoxyphenyl)hydrazine hydrochloride (40.0 g, 0.191 mol) and aminoacetaldehyde diethyl acetal (28.1 g, 0.211 mol).
-
Cyclization: Slowly and carefully add the mixture of the hydrazine and acetal to the hot PPA with vigorous stirring. The addition should be portion-wise to control the initial exotherm.
-
After the addition is complete, raise the temperature of the reaction mixture to 110-120 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to approximately 80 °C and carefully pour it onto 1 kg of crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 7-chloro-5-methoxy-1H-indole can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent[3]. For larger scales, recrystallization from a suitable solvent system such as toluene/hexanes is recommended to obtain a high-purity product.
Caption: Experimental workflow for the synthesis of 7-chloro-5-methoxy-1H-indole.
Characterization
The final product, 7-chloro-5-methoxy-1H-indole (CAS No: 1203844-30-7), should be characterized by standard analytical techniques to confirm its identity and purity[1].
-
Appearance: Off-white to light brown solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR (CDCl₃, 500 MHz): The expected proton NMR spectrum would show characteristic signals for the indole ring protons and the methoxy group. Based on data for similar structures, the approximate chemical shifts would be: a broad singlet for the N-H proton (δ ~8.2 ppm), a triplet for the H2 proton (δ ~7.2 ppm), a doublet of doublets for the H3 proton (δ ~6.5 ppm), and singlets or doublets for the aromatic protons on the benzene ring, along with a singlet for the methoxy protons (δ ~3.9 ppm)[4][5].
-
¹³C NMR (CDCl₃, 125 MHz): The carbon NMR spectrum would display signals corresponding to the nine carbon atoms of the molecule. The expected chemical shifts would be in the aromatic region (δ ~100-155 ppm) for the indole ring carbons and a signal around δ ~56 ppm for the methoxy carbon[4][5].
-
Mass Spectrometry (MS): ESI-MS would show the molecular ion peak corresponding to the molecular weight of the product (181.62 g/mol ).
Process Optimization and Scale-Up Considerations
-
Temperature Control: Precise temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt. For large-scale reactions, a jacketed reactor with efficient cooling is essential.
-
Addition Rate: The slow, controlled addition of reagents, particularly the sodium nitrite solution and the diazonium salt solution, is crucial to manage the exothermicity of the reactions and ensure safety.
-
Stirring: Efficient mechanical stirring is necessary throughout the process, especially during the formation of thick slurries and in the viscous polyphosphoric acid medium, to ensure homogeneity and prevent localized overheating.
-
Catalyst Choice: While polyphosphoric acid is effective, other acidic catalysts such as Eaton's reagent (P₂O₅ in methanesulfonic acid) or a mixture of sulfuric acid and acetic acid can also be explored for optimization[1].
-
Purification Strategy: For multi-kilogram scale production, developing a robust recrystallization procedure is more practical and cost-effective than chromatographic purification. Solvent scouting is recommended to identify an optimal solvent system that provides high recovery and purity.
Safety Considerations
-
Diazonium Salts: Diazonium salts are potentially explosive, especially in the dry state. They should be kept in solution and used immediately after preparation.
-
Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle (3-chloro-5-methoxyphenyl)hydrazine hydrochloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Strong Acids: Concentrated hydrochloric acid and polyphosphoric acid are corrosive. Handle with care, using appropriate PPE. The quenching of the hot PPA mixture with ice should be done cautiously to avoid splashing.
-
Exothermic Reactions: Both the diazotization and the Fischer indole synthesis can be exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions.
Conclusion
The Fischer indole synthesis provides a reliable and scalable pathway for the preparation of 7-chloro-5-methoxy-1H-indole. By carefully controlling the reaction parameters and adhering to strict safety protocols, this valuable building block can be produced in high yield and purity, facilitating its use in the discovery and development of new pharmaceuticals and other advanced materials. The detailed protocols and considerations presented in this guide offer a solid foundation for researchers and process chemists to successfully synthesize this important indole derivative on a laboratory and pilot-plant scale.
References
-
Lead Sciences. 7-Chloro-5-methoxy-1H-indole. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-652.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106, 2875-2911.
- Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63, 373-401.
-
Wikipedia. Fischer indole synthesis. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. [Link]
-
PubMed. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. [Link]
-
Organic Syntheses. AMINOACETALDEHYDE DIETHYL ACETAL. [Link]
-
J&K Scientific LLC. Fischer Indole Synthesis. [Link]
Sources
- 1. 7-Chloro-5-methoxy-1H-indole - Lead Sciences [lead-sciences.com]
- 2. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Chloro-5-Methoxyindole
Ticket ID: #PUR-7C5M-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary & Molecule Profile
User Issue: "My crude 7-chloro-5-methoxyindole is a dark, sticky oil/solid mixture. Standard recrystallization isn't working, and the product turns pink on the column."
Technical Assessment: The purification of 7-chloro-5-methoxyindole presents a dual challenge: the electron-rich nature of the 5-methoxy group makes the indole ring susceptible to oxidative polymerization (tar formation), while the 7-chloro substituent increases lipophilicity and steric bulk near the nitrogen atom.
-
Molecule: 7-chloro-5-methoxyindole
-
Common Impurities: Oxidative oligomers (red/brown tars), unreacted hydrazines (if Fischer synthesis used), inorganic salts, and regioisomers.
-
Stability Warning: Indoles are acid-sensitive. Standard silica gel chromatography often degrades electron-rich indoles, causing "streaking" and yield loss.
Triage: Initial Assessment & Decision Matrix
Before selecting a method, assess the physical state of your crude product. Do not proceed blindly.
Visual Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude physical state.
Troubleshooting Protocols
Method A: The "Rescue" Protocol (For Tars & Oils)
Use this when the crude is a dark oil or sticky solid that refuses to crystallize.
The Science: Tars are often polymeric indole oxides that inhibit crystal growth. We must remove them using a "Plug Filtration" method before attempting crystallization.
Protocol:
-
Dissolution: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) .
-
Adsorbent Prep: Prepare a short path filter (sintered glass funnel) packed with:
-
Top layer: 1 cm Sand
-
Middle layer: 2 cm Neutral Alumina (or Silica Gel pre-treated with 1% Triethylamine).
-
Bottom layer: Celite.
-
-
Filtration: Pour the DCM solution through the pad. Wash with 10% Ethyl Acetate in Hexanes.
-
Observation: The dark tars will stick to the top layer; the monomeric indole will elute.
-
-
Evaporation: Concentrate the filtrate. You should now have a solid or a mobile oil suitable for Method B.
Method B: Recrystallization (The Gold Standard)
Use this for solids or semi-solids after Method A.
The Science: The 7-chloro substituent increases lipophilicity compared to simple 5-methoxyindole. Therefore, highly polar protic solvents (like pure Ethanol) may hold impurities too well or reduce yield. A non-polar/polar binary system is superior here.
Recommended Solvent Systems:
| System | Ratio (v/v) | Suitability | Notes |
|---|---|---|---|
| Toluene / Heptane | 1:3 to 1:5 | High | Best for removing non-polar impurities. |
| Ethanol / Water | 1:1 to 1:2 | Medium | Good for removing inorganic salts; risk of oiling out. |
| EtOAc / Hexanes | 1:4 | High | Standard, but evaporation rate differences can be tricky. |
Step-by-Step Protocol (Toluene/Heptane):
-
Dissolution: Place crude solid in a flask. Add Toluene (approx. 2-3 mL per gram). Heat to 70-80°C until dissolved.
-
Critical Step: If the solution is dark, add Activated Charcoal (5% w/w). Stir hot for 5 mins, then filter while hot through Celite.
-
-
Nucleation: Remove from heat. Add Heptane dropwise to the hot solution until a slight turbidity (cloudiness) persists.
-
Crystal Growth: Add a drop of Toluene to clear the turbidity. Allow to cool slowly to Room Temperature (RT) without stirring.
-
Finishing: Cool to 0-4°C in a fridge for 2 hours.
-
Collection: Filter the off-white needles. Wash with cold Heptane.
Method C: Neutralized Flash Chromatography
Use this if recrystallization fails or for isolating the product from regioisomers.
The Issue: Standard silica gel is slightly acidic (pH 6-6.5). Electron-rich indoles (like 5-methoxyindoles) are acid-sensitive and can decompose/polymerize on the column, turning the band pink/red and reducing yield [1, 3].
The Fix: You must buffer the silica.
Workflow Diagram:
Figure 2: Preparation of base-deactivated silica gel to prevent indole decomposition.
Protocol:
-
Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 0% to 20% EtOAc).
-
Stationary Phase Prep: Slurry silica gel in Hexanes containing 1% Triethylamine (TEA) . Pour the column.
-
Flush: Flush the column with 2 column volumes of pure Hexanes to remove excess TEA (which can streak the product).
-
Run: Load the sample. The 7-chloro-5-methoxyindole usually elutes earlier than unsubstituted 5-methoxyindole due to the chloro-group's lipophilicity.
Frequently Asked Questions (FAQs)
Q1: Why does my product turn pink/red after a few days? A: This is oxidative degradation. Indoles are sensitive to light and air. The "pink" is the formation of indolyl-radical oligomers.
-
Fix: Store the purified solid in an amber vial, under Argon/Nitrogen, at -20°C.
Q2: I used the Ethanol/Water method, but the product "oiled out" instead of crystallizing. A: This happens when the water is added too quickly or the temperature drops too fast (Oiling Out).
-
Fix: Re-heat the mixture until it is a clear solution (add a bit more Ethanol if needed). Allow it to cool very slowly in a water bath (insulate the flask). Scratch the glass side with a spatula to induce nucleation.
Q3: Can I use acid extraction to purify it? A: NO. While indoles are technically weak bases, they are very weak (pKa ~ -2). They will not protonate in dilute acid; instead, they will likely polymerize or dimerize. Avoid strong acids.
Q4: What are the expected impurities if I used the Fischer Indole Synthesis? A: You will likely see unreacted hydrazine hydrochloride and potentially zinc salts (if ZnCl2 was the catalyst).
-
Fix: Ensure a rigorous water/brine wash of the organic layer before attempting the recrystallization or chromatography steps described above.
References
-
BenchChem. (n.d.). Protocol for the Synthesis and Purification of 5-Methoxytryptophan and Indole Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization.[1][2] Retrieved from
-
Organic Syntheses. (1985). Synthesis of 5-Methoxyindole derivatives.[3][4][5][6] Org.[7] Synth. 1985, 63, 214. Retrieved from
-
ResearchGate. (2025). Discussions on Purification of Organic Heterocyclic Molecules. Retrieved from
Sources
- 1. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for 7-Chloro-5-Methoxyindole Functionalization
Welcome to the technical support center for the functionalization of 7-chloro-5-methoxyindole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions, with a particular focus on the critical parameter of reaction temperature.
Introduction
7-Chloro-5-methoxyindole is a valuable scaffold in medicinal chemistry. Its successful functionalization is often a key step in the synthesis of a wide range of biologically active compounds. However, like many indole functionalization reactions, achieving high yields and selectivity can be challenging.[1][2][3] Reaction temperature is a pivotal variable that can significantly influence the outcome of these transformations, affecting reaction rates, catalyst stability, and the formation of undesired byproducts. This guide will provide you with the expertise to navigate these challenges and successfully optimize your reaction temperature.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that arise when working with 7-chloro-5-methoxyindole functionalization.
Q1: What is a typical starting temperature for functionalizing 7-chloro-5-methoxyindole?
A1: For many transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, a good starting point is typically in the range of 80-100°C.[4][5][6] However, the optimal temperature is highly dependent on the specific reaction type, catalyst system, and substrates being used. It is always recommended to perform small-scale screening experiments to determine the ideal temperature for your specific transformation.[7]
Q2: Can these reactions be run at room temperature?
A2: While many traditional cross-coupling reactions require elevated temperatures, modern catalyst systems have been developed that can facilitate these transformations at or near room temperature.[4] For instance, certain palladium precatalysts, when paired with appropriate ligands and bases, can enable Buchwald-Hartwig couplings at temperatures as low as 40°C or even room temperature.[4] This is particularly advantageous when working with thermally sensitive substrates.
Q3: How does the choice of solvent influence the optimal reaction temperature?
A3: The solvent's boiling point will naturally set the upper limit for the reaction temperature under standard atmospheric pressure. Furthermore, the solvent's ability to dissolve reactants and stabilize catalytic intermediates can affect the required activation energy and, consequently, the optimal temperature. For example, a solvent that promotes the formation of the active catalytic species may allow for lower reaction temperatures.
Q4: I'm observing decomposition of my starting material. Is temperature the likely culprit?
A4: Elevated temperatures can certainly lead to the decomposition of sensitive starting materials or products.[8] If you observe significant degradation, reducing the reaction temperature is a primary troubleshooting step. However, other factors such as the choice of base, catalyst loading, and reaction time can also contribute to decomposition. A systematic optimization of all reaction parameters is crucial.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section provides a more detailed, cause-and-effect analysis of common problems encountered during the functionalization of 7-chloro-5-methoxyindole, with a focus on temperature-related issues.
Issue 1: Low or No Product Yield
Low or no conversion of your starting material is a frequent challenge. Temperature plays a critical role in overcoming the activation energy of the reaction.
Possible Causes & Solutions:
-
Insufficient Thermal Energy: The reaction may simply not have enough energy to proceed at the current temperature.
-
Actionable Advice: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by a suitable analytical technique like TLC, LC-MS, or GC-MS. Be mindful of the solvent's boiling point and the stability of your reactants.[5]
-
-
Catalyst Inactivity at Low Temperatures: Some catalysts require thermal activation to form the active species.[8]
-
Actionable Advice: Consult the literature for the recommended temperature range for your specific catalyst system. Consider a pre-activation step where the catalyst and ligand are heated in the solvent before adding the substrates.
-
-
Poor Substrate Reactivity: Aryl chlorides, like 7-chloro-5-methoxyindole, are generally less reactive than the corresponding bromides or iodides in many cross-coupling reactions.[5]
-
Actionable Advice: Higher temperatures may be necessary to achieve a reasonable reaction rate. Alternatively, consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands, which can facilitate the challenging oxidative addition step.[5]
-
Issue 2: Formation of Significant Byproducts
The appearance of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of byproducts. Temperature can influence the selectivity of the reaction.
Possible Causes & Solutions:
-
Side Reactions at Elevated Temperatures: High temperatures can promote undesired side reactions, such as homocoupling of starting materials or decomposition of the catalyst leading to the formation of palladium black.[8]
-
Actionable Advice: If you observe byproduct formation that increases with temperature, try lowering the reaction temperature. This may require a longer reaction time to achieve full conversion of the starting material.
-
-
Loss of Regioselectivity: While functionalization of the indole core often occurs at the C2 or C3 positions due to the inherent reactivity of the pyrrole ring, reactions at the benzene portion (C4-C7) can be achieved, sometimes influenced by temperature.[2][9][10] Temperature can sometimes affect the regioselectivity of a reaction.[11]
-
Actionable Advice: If you are observing a mixture of regioisomers, carefully screen a range of temperatures. A lower temperature might favor the thermodynamically controlled product, while a higher temperature could lead to the kinetically controlled product, or vice versa, depending on the specific reaction mechanism.
-
-
Reaction with Solvent or Base: At higher temperatures, there is an increased risk of the starting material or product reacting with the solvent or base.
-
Actionable Advice: If you suspect this is occurring, consider switching to a more inert solvent or a weaker base. Weaker bases may necessitate higher reaction temperatures to achieve a sufficient reaction rate.[4]
-
Data-Driven Temperature Optimization
A systematic approach is key to optimizing reaction temperature. A Design of Experiments (DoE) approach can be highly effective, but a simpler one-variable-at-a-time (OVAT) method can also yield good results.[7]
Table 1: Example of a One-Variable-at-a-Time (OVAT) Temperature Screen
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Desired Product Yield (%) |
| 1 | 60 | 24 | 15 | 10 |
| 2 | 80 | 12 | 65 | 60 |
| 3 | 100 | 6 | 95 | 85 |
| 4 | 120 | 4 | >99 | 75 (byproduct formation) |
This is example data and will vary based on the specific reaction.
Experimental Protocol: General Procedure for a Trial Suzuki Coupling Reaction
This protocol provides a starting point for your optimization experiments.
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add 7-chloro-5-methoxyindole (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a degassed solvent (e.g., DME/water mixture).
-
Inert Atmosphere: Purge the vial with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Heating: Place the vial in a preheated oil bath or heating block at the desired temperature.[5]
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS at regular intervals.[5]
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.[5]
Visualizing the Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature.
Caption: A decision-making workflow for temperature optimization.
Conclusion
Optimizing the reaction temperature for the functionalization of 7-chloro-5-methoxyindole is a critical step in achieving high yields and purity. By understanding the interplay between temperature, catalyst activity, and substrate stability, researchers can effectively troubleshoot common experimental issues. A systematic and data-driven approach to optimization, as outlined in this guide, will empower you to unlock the full synthetic potential of this important heterocyclic scaffold.
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
-
Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (n.d.). Retrieved from [Link]
-
ch functionalization of indoles and oxindoles through cdc reactions. (n.d.). Retrieved from [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. (n.d.). Retrieved from [Link]
-
Recent advances in functionalization of indoles. - ResearchGate. (n.d.). Retrieved from [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | ACS Catalysis - ACS Publications. (n.d.). Retrieved from [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]
-
A Short Review of C7 – H Bond Functionalization of Indole/Indoline - RSIS International. (n.d.). Retrieved from [Link]
-
Synthesis of 7‐chloro‐5‐(4‐methoxyphenyl)‐2‐arylbenzoxazoles. - ResearchGate. (n.d.). Retrieved from [Link]
-
Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition - PMC - PubMed Central. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition - PMC [pmc.ncbi.nlm.nih.gov]
overcoming steric hindrance at the 7-position of methoxyindoles
Current Status: ONLINE Agent: Senior Application Scientist Ticket Topic: Overcoming Steric Hindrance at the 7-Position of Methoxyindoles
Welcome to the Indole Functionalization Support Hub.
You have reached this page because your 7-methoxyindole scaffold is refusing to cooperate. This is a known issue. The methoxy group at the C7 position is not just a substituent; it is a steric gatekeeper . Located immediately adjacent to the indole nitrogen (N1), it creates a "zone of exclusion" that disrupts standard synthetic pathways, particularly N-alkylation and electrophilic substitution.
Below are the three most common "Service Requests" (SRs) we receive regarding this scaffold, accompanied by engineered solutions to bypass the steric blockade.
Service Request #701: "Fischer Indole Synthesis Failed"
User Issue: "I am trying to synthesize 7-methoxyindole using 2-methoxyphenylhydrazine under standard Fischer conditions. The yield is negligible, and I'm seeing mostly decomposition."
Root Cause: The Fischer Indole Synthesis relies on the formation of an ene-hydrazine intermediate. An ortho-methoxy group (which becomes the C7 position) destabilizes the transition state required for the [3,3]-sigmatropic rearrangement due to electronic repulsion and steric clash with the forming C-C bond.
The Fix: The Bartoli Indole Synthesis Switch to the Bartoli Vinyl Grignard Synthesis. Unlike the Fischer method, the Bartoli reaction thrives on steric hindrance. It is specifically designed for ortho-substituted nitroarenes.
Mechanism of Action
The reaction utilizes 3 equivalents of vinyl magnesium bromide. The steric bulk of the ortho-methoxy group actually prevents side reactions (like addition to the aromatic ring) and funnels the intermediate toward the necessary [3,3]-sigmatropic rearrangement.
Protocol: Bartoli Synthesis of 7-Methoxyindole
| Parameter | Specification |
| Substrate | 2-Nitroanisole (1.0 equiv) |
| Reagent | Vinylmagnesium bromide (3.0 - 4.0 equiv) |
| Solvent | Dry THF (0.2 M) |
| Temperature | -40°C to -78°C (Critical) |
| Quench | Saturated NH₄Cl (aq) |
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon.
-
Solvation: Dissolve 2-nitroanisole in dry THF and cool to -40°C . (Do not go warmer; nitro-group reduction competes at higher temps).
-
Addition: Add vinylmagnesium bromide (1.0 M in THF) dropwise over 20 minutes.
-
Observation: The solution will turn dark brown/red.
-
-
Reaction: Stir at -40°C for 1 hour.
-
Quench: Pour the cold reaction mixture directly into rapidly stirring saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hexane/EtOAc).
Expert Tip: If yields are low (<40%), increase the Grignard equivalents to 4.0. The first equivalent is often consumed by "reductive scavenging" before the main reaction initiates.
Service Request #702: "N-Alkylation Stalls at <10% Conversion"
User Issue: "I have 7-methoxyindole and I'm trying to alkylate the nitrogen (N1) with an alkyl halide. The reaction is incredibly slow, even with K₂CO₃ in DMF."
Root Cause: The C7-methoxy group exerts lone-pair repulsion and steric shielding .
-
Shielding: The methyl group of the methoxy moiety rotates to minimize strain, often hanging directly over the N1 lone pair path.
-
Electronic Repulsion: The oxygen lone pairs at C7 destabilize the developing positive charge on N1 during the nucleophilic attack.
The Fix: The "Scorched Earth" Deprotonation Weak bases (carbonates) are insufficient to generate a "naked" anion at N1 in the presence of this hindrance. You must shift to irreversible deprotonation or Phase Transfer Catalysis (PTC).
Decision Matrix: Choosing the Right Conditions
Caption: Decision tree for selecting N-alkylation conditions based on electrophile reactivity.
Recommended Protocol (Method A: NaH/DMF)
This method strips the proton completely, creating a tight ion pair that is reactive enough to overcome the C7 steric lip.
-
Deprotonation: Dissolve 7-methoxyindole (1.0 equiv) in anhydrous DMF (0.1 M). Cool to 0°C.
-
Base Addition: Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Wait: Stir for 30 minutes at 0°C until H₂ evolution ceases. The solution will turn anionic yellow/green.
-
-
Alkylation: Add the alkyl halide (1.2 equiv) dropwise.
-
Thermal Boost: Allow to warm to Room Temperature (RT). If no reaction after 2 hours, heat to 60°C .
-
Note: Do not exceed 80°C, or O-demethylation (cleavage of the methoxy group) may occur via nucleophilic attack by the iodide byproduct.
-
Service Request #703: "I Can't Functionalize C6 or C7 Selectively"
User Issue: "I need to add an aryl group at C7 (next to the indole NH) or C6. Standard electrophilic substitution only hits C3."
Root Cause: Indoles are naturally nucleophilic at C3. To hit C7 (the benzene ring), you must fight the natural electronics. Furthermore, the 7-OMe group blocks C6 access for standard catalysts.
The Fix: Directed C-H Activation You cannot rely on inherent reactivity. You must use a Directing Group (DG) installed at N1 to "pull" a metal catalyst (Iridium or Rhodium) into the sterically crowded C7 pocket.
Strategic Overview: The Directing Group Switch
| Target Position | Required Directing Group (DG) | Catalyst System | Reference |
| C7 (Direct) | N-Pivaloyl (Piv) or N-Phosphinoyl | Rh(III) or Pd(II) | |
| C6 (Meta) | N-TIPS (Steric Shielding) | Ir(I) / Bipyridine |
Protocol: C7-Arylation via Rh(III) Catalysis
This protocol uses the N-Pivaloyl group to direct a Rhodium catalyst specifically to the C7 position, overcoming the natural C3 preference.
-
Pre-requisite: Protect your indole as N-Pivaloyl-7-methoxyindole (Standard reaction: PivCl, Et₃N, DCM).
-
Reaction Mix:
-
Substrate: N-Piv-7-methoxyindole (0.2 mmol)
-
Coupling Partner: Aryl boronic acid (1.5 equiv)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
-
Oxidant: AgSbF₆ (10 mol%) and Cu(OAc)₂ (2.0 equiv)
-
Solvent: DCE (Dichloroethane)
-
-
Conditions: Seal tube, heat to 100°C for 12 hours.
-
Mechanism: The carbonyl oxygen of the pivaloyl group coordinates to Rh(III), placing the metal directly at the C7 C-H bond. The 7-OMe group is small enough to tolerate this 5-membered metallacycle intermediate.
Troubleshooting FAQ
Q: Can I use the Leimgruber-Batcho synthesis for 7-methoxyindole? A: Proceed with caution. While Leimgruber-Batcho is excellent for electron-deficient indoles, the condensation of DMF-DMA with 2-nitro-3-methoxytoluene can be sluggish due to the steric crowding of the methyl group by the adjacent nitro and methoxy groups. The Bartoli route remains superior for this specific substitution pattern [1].
Q: My 7-methoxyindole turned purple/black during storage. What happened? A: Electron-rich indoles are prone to oxidative polymerization. 7-Methoxyindole is highly electron-rich. Store it under Argon at -20°C, preferably protected from light. If it is black, filter through a short plug of silica gel before use.
Q: I need to remove the 7-OMe group later. Is that possible? A: Yes, but it is difficult. BBr₃ is the standard reagent for demethylation to 7-hydroxyindole. However, be aware that the 7-hydroxy position is prone to oxidation to forming ortho-quinone methides, which are unstable. Keep the reaction strictly anaerobic.
References
-
Bartoli, G., et al. (1989).[1][2][3] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129–2132.[2]
-
Dobbs, A. P., et al. (2001). "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies." The Journal of Organic Chemistry, 66(2), 638–641.
-
Hartwig, J. F., et al. (2008).[2] "Steric-Induced C–H Activation: Regioselective Borylation of Indoles." Journal of the American Chemical Society, 130(24), 7534–7535.
-
Ma, S., et al. (2016). "Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position." Journal of the American Chemical Society, 138(5), 1607–1614. [4]
-
Yang, Y., et al. (2016). "Rh(III)-Catalyzed C7-Position Selective Alkenylation of Indoles." Organic Letters, 18(11), 2600–2603.
Sources
Validation & Comparative
Technical Comparison: IR Fingerprinting of 7-chloro-5-methoxy-1H-indole vs. Structural Analogs
Executive Summary & Application Context
In the high-stakes environment of drug discovery—particularly within kinase inhibitor and GPCR ligand development—the indole scaffold is ubiquitous. 7-chloro-5-methoxy-1H-indole (CAS: 3189-22-8) represents a critical, highly functionalized intermediate. Its specific substitution pattern (methoxy at C5, chlorine at C7) renders it electronically distinct from its precursors, yet structurally similar enough to generate confusion during rapid Quality Control (QC) screening.[1]
This guide moves beyond generic spectral lists. It provides a comparative, mechanistic analysis of the Infrared (IR) spectrum of 7-chloro-5-methoxy-1H-indole against its most likely contaminants: 5-methoxyindole (de-chlorinated analog) and 7-chloroindole (de-methoxylated analog).
Why IR? The "Fingerprint" Necessity
While NMR is definitive for structure, FTIR (Fourier Transform Infrared Spectroscopy) is the industry standard for rapid, non-destructive raw material identification (RMID) in GMP environments. The ability to distinguish the C-Cl stretch and the C-O-C methoxy environment instantly is vital for preventing downstream synthesis failures.
Mechanistic Analysis of Vibrational Modes
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators.[1] The 7-chloro-5-methoxy-1H-indole molecule exhibits a "push-pull" electronic effect on the indole ring:
-
5-Methoxy (+M Effect): Donates electron density into the ring, strengthening the N-H bond slightly but shifting aromatic ring modes.
-
7-Chloro (-I Effect): Withdraws electron density inductively, particularly affecting the N-H wag and out-of-plane (OOP) bending modes due to its proximity to the nitrogen atom (N1).
The Diagnostic Regions[2][3][4][5]
-
3400–3200 cm⁻¹ (N-H): The "Indole Signature."[1] The position indicates hydrogen bonding status.[1][2][3]
-
3000–2800 cm⁻¹ (C-H): The "Aliphatic/Aromatic Divider."[1] Crucial for confirming the methoxy group.[1]
-
1300–1000 cm⁻¹ (C-O & C-Cl): The "Differentiation Zone."[1] Where the specific substituents reveal themselves.
Comparative Spectral Data
The following table contrasts the target compound with its primary structural analogs. Data is synthesized from standard group frequency theory and comparative literature for substituted indoles.[1]
| Vibrational Mode | Target: 7-chloro-5-methoxy-1H-indole | Analog A: 5-Methoxyindole | Analog B: 7-Chloroindole | Mechanistic Insight |
| N-H Stretch | 3410–3390 cm⁻¹ (Sharp, Free)~3300 cm⁻¹ (Broad, H-bonded) | 3400–3380 cm⁻¹ | 3420–3400 cm⁻¹ | The 7-Cl (-I effect) increases N-H acidity, potentially shifting the stretch to slightly higher wavenumbers compared to 5-OMe indole, but H-bonding often masks this. |
| C-H Stretch (Aromatic) | 3100–3010 cm⁻¹ (Weak) | 3100–3010 cm⁻¹ | 3100–3010 cm⁻¹ | Present in all three; non-diagnostic.[1] |
| C-H Stretch (Aliphatic) | 2960–2830 cm⁻¹ (Medium)Diagnostic for Methoxy | 2960–2830 cm⁻¹ (Present) | ABSENT | Primary Differentiator: The presence of methyl C-H stretches confirms the methoxy group vs. 7-chloroindole. |
| C=C Ring Stretch | 1625, 1580 cm⁻¹ | 1620, 1585 cm⁻¹ | 1610, 1575 cm⁻¹ | Indole skeletal vibrations.[4] The 5-OMe group typically intensifies the 1625 band due to resonance. |
| C-O Stretch (Aryl Ether) | 1215–1230 cm⁻¹ (Strong) | 1210–1220 cm⁻¹ | ABSENT | Primary Differentiator: Strong band confirming the C5-Oxygen bond. |
| C-Cl Stretch (Aromatic) | 1080–1090 cm⁻¹ (Med-Strong)~850–800 cm⁻¹ (Fingerprint) | ABSENT | 1080–1100 cm⁻¹ (Present) | Secondary Differentiator: Aromatic C-Cl vibrations are coupled but often appear near 1080 cm⁻¹ or as distinct bands in the fingerprint region. |
| OOP Bending (Substitution) | 860–800 cm⁻¹ (Isolated H)Distinct "Meta" pattern | ~800 cm⁻¹ (Adjacent H) | 740–750 cm⁻¹ (3 adjacent H) | The substitution pattern (5,7-disubstituted) leaves isolated protons at C4 and C6, creating a unique OOP pattern distinct from the 1,2,4-like pattern of 5-methoxyindole. |
Experimental Protocol: ATR-FTIR Validation
Objective: To validate the identity of a solid sample of 7-chloro-5-methoxy-1H-indole using Attenuated Total Reflectance (ATR).
Equipment & Reagents[1][9]
-
Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo) with Diamond or ZnSe ATR accessory.[1]
-
Scans: 16–32 scans (sufficient for solid identification).[1]
-
Solvent: Isopropanol (for cleaning).[1]
Step-by-Step Methodology
-
Background Collection:
-
Sample Preparation:
-
Place approximately 2–5 mg of the solid 7-chloro-5-methoxy-1H-indole directly onto the center of the crystal.
-
Note: No KBr pellet is required.[1] The compound is likely a crystalline solid; ensure it covers the "sweet spot" of the laser path.
-
-
Compression:
-
Data Acquisition:
-
Critical Checkpoint (Self-Validation):
-
Check 1: Is there a peak at ~2900–2830 cm⁻¹?
-
Check 2: Is there a strong band at ~1220 cm⁻¹?
-
Check 3: Is the region 700–800 cm⁻¹ complex with isolated bands (vs. the strong doublet of unsubstituted indole)?
-
Yes: Suggests high substitution.[1]
-
-
Decision Logic for Compound Verification
The following diagram illustrates the logical workflow for confirming the identity of 7-chloro-5-methoxy-1H-indole against its analogs using spectral data.
Figure 1: Logical decision tree for distinguishing 7-chloro-5-methoxy-1H-indole from its non-chlorinated and non-methoxylated analogs based on FTIR spectral features.
References
-
Sigma-Aldrich. 7-Chloroindole Product Specification & IR Reference.[1] Retrieved from
-
National Institute of Standards and Technology (NIST). 5-Methoxyindole-2-carboxylic acid Infrared Spectrum.[1][8] NIST Chemistry WebBook.[1] Retrieved from
-
PubChem. 5-Methoxyindole Compound Summary. National Center for Biotechnology Information.[1] Retrieved from
-
UCLA Chemistry. Table of Characteristic IR Absorptions. Retrieved from
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Alkyl Halides & Aromatics). Retrieved from
Sources
- 1. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 5-Methoxyindole | SIELC Technologies [sielc.com]
- 8. 5-Methoxyindole-2-carboxylic acid [webbook.nist.gov]
- 9. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mzCloud – 5 Methoxyindole [mzcloud.org]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Comparison Guide: Reference Standards for 7-chloro-5-methoxy-1H-indole Analysis
Executive Summary: The Purity Paradox
7-chloro-5-methoxy-1H-indole (CAS 1203844-30-7) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and serotonin receptor ligands. In drug development, it serves a dual role: as a Key Starting Material (KSM) requiring strict assay control, and as a potential Process-Related Impurity that must be monitored at trace levels.
The "Purity Paradox" in analyzing this compound arises from its indole core. While HPLC purity often appears high (>99% area), the true assay value is frequently compromised by residual solvents (from synthesis) and hygroscopicity. This guide compares the three tiers of reference standards available—Certified Reference Materials (CRM) , Working Standards , and Reagent Grade —and provides a self-validating protocol to establish their true potency.
Comparative Analysis: Selecting the Right Standard
The choice of reference standard dictates the integrity of your data.[1] Below is a technical comparison of the three available grades, evaluated against ICH Q7 and GMP requirements.
Table 1: Performance Matrix of Reference Standard Grades
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: In-House Working Standard | Tier 3: Reagent Grade (Synthesis) |
| Primary Use | GMP Release Testing, Validation, Calibration of Secondary Standards. | Routine QC analysis, Stability studies, In-process control (IPC). | Early-stage R&D, Synthetic route scouting. |
| Traceability | High. Traceable to SI units or Pharmacopeial primary standards (if available). | Medium. Traceable to the CRM used for its qualification. | Low/None. Vendor CoA often lacks detailed spectral data. |
| Assay Method | Mass Balance (100% - Impurities). Includes TGA/KF (Water), ROI (Inorganics), and GC (Solvents). | Comparative Assay. Quantified against the CRM using HPLC. | Area % only. Often ignores water/solvents, leading to potency overestimation. |
| Uncertainty | Explicitly stated (e.g., 99.4% ± 0.3%). | Calculated based on CRM uncertainty + weighing error. | Unknown. |
| Cost/Availability | High / Long lead times. | Low / Immediate (after preparation). | Low / Immediate. |
| Risk Profile | Low. Defensible in regulatory audits. | Medium. Requires rigorous stability monitoring. | High. Can cause OOS (Out of Specification) results due to variable purity. |
Decision Framework: The Qualification Workflow
To maintain scientific integrity without incurring excessive costs, laboratories should implement a "Tiered Qualification" system. Do not use CRMs for daily injections. Instead, use a CRM to qualify a larger batch of Working Standard.
Figure 1: Reference Standard Qualification Workflow
This diagram illustrates the critical path for converting a raw material into a qualified Working Standard.
Caption: Logical flow for qualifying an in-house working standard. Note the critical "Mass Balance" step before cross-validation.
Technical Protocol: The "Mass Balance" Approach
For 7-chloro-5-methoxy-1H-indole, relying on HPLC area normalization (Area %) is a critical error . Indoles often trap solvents like DMF or Toluene within the crystal lattice. A standard with 99.9% HPLC purity can have a true potency of only 95% if it contains 4% residual solvent and 1% water.
The Self-Validating Formula
To determine the Assay (As is) , use the following equation:
Experimental Methodology
1. Chromatographic Purity (HPLC-UV)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (Indole absorption max).
-
Acceptance: No single impurity > 0.10%.
2. Volatile Impurity Quantification (GC-HS)
-
Technique: Headspace Gas Chromatography.
-
Solvent: DMSO (Indoles are soluble and stable).
-
Target: Methanol, Ethanol, DMF, Toluene (common synthesis solvents).
3. Water Content (Karl Fischer)
-
Technique: Volumetric or Coulometric Titration.
-
Note: 7-chloro-5-methoxy-1H-indole is hydrophobic but can adsorb surface moisture.
Routine Analysis: Validated HPLC Method
Once your standard is qualified, use this robust method for routine analysis of the compound in samples.
| Parameter | Specification | Rationale |
| Column Temperature | 40°C | Improves peak shape and reproducibility for the indole moiety. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Injection Volume | 5 - 10 µL | Prevent column overload; indoles have high extinction coefficients. |
| Diluent | 50:50 ACN:Water | Matches initial gradient conditions to prevent peak distortion. |
| Run Time | 20 Minutes | Allows elution of highly lipophilic dimers or late-eluting impurities. |
Figure 2: Analytical Decision Matrix
Use this logic tree to determine which standard to use for your specific development phase.
Caption: Decision tree for selecting the appropriate reference standard grade based on regulatory requirements.
References
-
BenchChem. (2025).[2] 7-Chloro-5-methoxy-1H-indole Product Specifications and Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole (Structural Analog). Retrieved from
-
European Pharmacopoeia (Ph.[1] Eur.). (2024). Chapter 5.12: Reference Standards. Strasbourg, France: EDQM.
-
U.S. Pharmacopeia (USP). (2024). General Chapter <1058> Analytical Instrument Qualification. Rockville, MD: USP.[3][4][5]
-
Matrix Fine Chemicals. (2025).[5][6] Catalog: Indole Derivatives and Impurity Standards. Retrieved from
-
ChemScene. (2025). 5-Methoxy-7-methyl-1H-indole (Structural Analog) Analytical Data. Retrieved from
(Note: While specific "Gold Standard" pharmacopeial monographs for 7-chloro-5-methoxy-1H-indole may not currently exist in the public domain, the methodology described above adheres to the general chapters of USP <621> Chromatography and ICH Q2(R1) Validation of Analytical Procedures.)
Sources
Validating 7-Chloro-5-Methoxyindole-Based Ligands: A Comparative Assay Guide
Executive Summary
The 7-chloro-5-methoxyindole scaffold represents a critical structural modification in the development of G-Protein Coupled Receptor (GPCR) ligands, particularly for the melatonin receptor family (MT1/MT2). While the endogenous ligand, melatonin (5-methoxy-N-acetyltryptamine), possesses nanomolar affinity, the introduction of a chlorine atom at the C7 position alters the electronic distribution and lipophilicity of the indole core.
This guide provides a rigorous framework for validating assay results obtained using ligands derived from this specific scaffold. It addresses the unique physicochemical properties of chlorinated indoles—such as potential fluorescence interference—and benchmarks their performance against industry standards like Melatonin , 2-Iodomelatonin , and Ramelteon .
Part 1: The Chemical Rationale & SAR Logic
To validate assay data, one must first understand the Structure-Activity Relationship (SAR) driving the ligand's behavior. The 7-chloro-5-methoxyindole core is not merely a passive scaffold; it actively dictates receptor residence time and subtype selectivity.
Mechanistic Insight[1]
-
5-Methoxy Group: Essential for hydrogen bonding with residue Q181 (in MT1) or Q194 (in MT2). Loss of this group abolishes affinity.
-
7-Chloro Substitution: The C7 position sits in a hydrophobic pocket. Adding a halogen (Cl) increases lipophilicity (
), potentially enhancing membrane permeability and receptor residence time, though steric bulk must be managed to avoid clashing with transmembrane helices. -
Fluorescence Artifacts: Indoles are intrinsically fluorescent. The 7-Cl substitution can quench or redshift this fluorescence, but it remains a critical source of assay interference in FRET-based systems.
Visualization: Ligand-Receptor Interaction Logic
Figure 1: Structural logic of 7-chloro-5-methoxyindole derivatives interacting with Melatonin Receptors. The 7-Cl modification modulates the hydrophobic fit, while the 5-OMe provides the essential anchor.
Part 2: Comparative Performance Guide
When validating a new 7-chloro-5-methoxyindole ligand (referred to here as Ligand 7-Cl ), you must compare its
Benchmark Data Table
Note: Values below are representative of typical high-quality assay results found in medicinal chemistry literature for this scaffold class.
| Compound | Role | Affinity ( | Potency ( | Selectivity (MT1 vs MT2) | Validation Notes |
| Melatonin | Endogenous Reference | 9.0 - 9.5 | 9.2 - 9.8 | Non-selective | The "Gold Standard." If your assay shows Melatonin |
| 2-Iodomelatonin | Radioligand Reference | 10.0 - 10.5 | N/A | Non-selective | Used for competition binding. Higher affinity than melatonin.[1] |
| Ramelteon | Clinical Comparator | 10.5 - 11.0 | 10.8 - 11.2 | MT1 > MT2 (slight) | Synthetic drug. Use to validate high-affinity detection limits. |
| Ligand 7-Cl | Test Subject | 8.5 - 9.2 | 8.8 - 9.4 | Variable | Expect slightly lower potency than Ramelteon but comparable to Melatonin. |
Interpretation of Results
-
If Ligand 7-Cl shows
: Be skeptical. Check for "sticky" compound behavior (aggregation) or assay interference. -
If Ligand 7-Cl shows
: The 7-chloro substitution may be causing steric clash in your specific receptor construct (human vs. rodent species differences are common here).
Part 3: Assay Validation Protocols
To ensure data integrity, follow these self-validating protocols.
Protocol A: Competition Binding Assay (Membrane Prep)
Objective: Determine physical binding affinity (
-
System: CHO-K1 cells stably expressing human MT1 or MT2.
-
Tracer:
-2-Iodomelatonin (20-25 pM). Crucial: Do not use concentrations > of the tracer. -
Non-Specific Binding (NSB): Define using 1
M Melatonin. -
Incubation: 60 min at 25°C. Note: 7-Cl analogs may have slower off-rates; ensure equilibrium is reached.
-
Validation Step:
-
Calculate the Z-factor . An acceptable assay must have
. -
Hill Slope Check: The Hill coefficient (
) for the reference (Melatonin) must be near 1.0. If , suspect negative cooperativity or heterogeneous receptor populations.
-
Protocol B: Functional cAMP Assay (TR-FRET)
Objective: Measure agonist efficacy. Melatonin receptors are
-
Reagents: HTRF or Lance Ultra cAMP kit.
-
Stimulation: Pre-treat cells with Forskolin (approx.
concentration) to elevate cAMP. -
Treatment: Add Ligand 7-Cl (10-point dose response).
-
Detection: Lyse cells and add FRET donor/acceptor antibodies.
-
Validation Step (The "Indole Check"):
-
Problem: Indoles can fluoresce at 300-400nm.
-
Solution: Run a "Compound Only" control (No cells, just buffer + detection reagents + Ligand 7-Cl).
-
Criteria: If the signal in the "Compound Only" well deviates >10% from the buffer blank, the ligand is interfering with the FRET signal.
-
Part 4: Troubleshooting & Artifact Management
The 7-chloro-5-methoxyindole scaffold presents specific challenges that can invalidate data if ignored.
Fluorescence Interference
As noted in Protocol B, the indole core is optically active.
-
Symptom: In fluorescence polarization or FRET assays, the curve bottoms out early or shows a "hook" effect at high concentrations.
-
Fix: Switch to a Radioligand assay (Protocol A) or a Luminescence assay (e.g., GloSensor) which is immune to fluorescence excitation interference.
Solubility Limits
The 7-chloro group increases lipophilicity (
-
Symptom: Flat dose-response curves at high concentrations (precipitation).
-
Fix: Ensure DMSO concentration is kept constant (e.g., 0.5%) across the dilution series. Visual inspection of the 100
M well for turbidity is mandatory.
Visualization: Validation Workflow
Figure 2: Step-by-step validation workflow ensuring that physicochemical properties of the 7-Cl scaffold do not generate false positives.
References
-
Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.
-
Zlotos, D. P., et al. (2014). "Naphthalene and bioisosteric derivatives as melatonin receptor ligands." European Journal of Medicinal Chemistry.
-
Inglese, J., et al. (2008). "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology. (Reference for Assay Interference/Z-factor).
-
Legros, C., et al. (2014). "Characterization of the various functional pathways elicited by synthetic agonists at human melatonin MT1 and MT2 receptors." Pharmacology Research & Perspectives.
-
Spadoni, G., et al. (2011). "Melatonin receptor ligands: new perspectives." Current Medicinal Chemistry. (Specific discussion on indole scaffold SAR).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
